(1-Benzylazetidine-3,3-diyl)dimethanol

Descripción general

Descripción

(1-Benzylazetidine-3,3-diyl)dimethanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1-Benzylazetidine-3,3-diyl)dimethanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azetidine family, which are four-membered nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

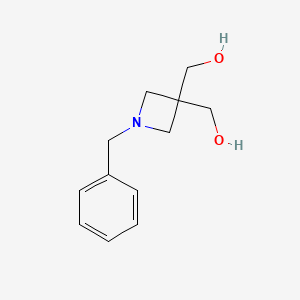

The molecular structure of this compound can be represented as follows:

This structure features a benzyl group attached to an azetidine ring with two hydroxymethyl substituents.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of Bruton's tyrosine kinase (Btk), a key player in B-cell signaling pathways. Inhibition of Btk is significant for developing treatments for hematological malignancies and autoimmune diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating kinase activity. Btk inhibitors have shown promise in treating B-cell lymphomas, highlighting the potential of this compound in oncology .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. By inhibiting Btk, it could reduce inflammation associated with various autoimmune conditions .

Synthesis and Evaluation

A study focused on the synthesis of azetidine analogs, including this compound, evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit dopamine uptake in synaptic vesicles, which is crucial for understanding their neuropharmacological effects .

| Compound | Structure | VMAT2 [^3H]DA Uptake Ki (nM) |

|---|---|---|

| METH | - | 2460 ± 8.3 |

| 2a | - | 45 ± 2.0 |

| 15a | H | 48 ± 2.8 |

| 22b | 4-OCH₃ | 24 ± 1.5 |

The compound 22b demonstrated significant inhibitory activity (Ki = 24 nM), suggesting that modifications in the azetidine structure can enhance potency against specific targets .

Aplicaciones Científicas De Investigación

Building Block for Drug Synthesis

(1-Benzylazetidine-3,3-diyl)dimethanol serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its structure allows for modifications that lead to the development of new therapeutic agents. For instance, it can be utilized in the preparation of molecules targeting specific diseases, including cancer and autoimmune disorders .

Autotaxin Inhibition

Research indicates that this compound can act as an inhibitor of Autotaxin, an enzyme implicated in various pathological conditions such as cancer and fibrosis. This inhibition is particularly relevant for diseases where Autotaxin expression is elevated, including pulmonary and hepatic fibrosis . The compound's ability to modulate Autotaxin activity positions it as a potential therapeutic agent in treating these conditions.

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer effects. Preliminary studies suggest that derivatives of this compound may exhibit properties that inhibit tumor growth and reduce inflammation, making them candidates for further development as therapeutic agents .

Probes and Inhibitors

In biochemical studies, this compound can be employed as a probe or inhibitor to study various biological processes. Its structural characteristics allow researchers to explore interactions with enzymes and receptors, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanistic Studies

The compound's role in mechanistic studies involves understanding how it interacts with biological systems at the molecular level. This includes elucidating pathways affected by its action and identifying specific molecular targets within cells .

Material Development

Beyond its pharmaceutical applications, this compound is also explored in industrial chemistry for developing new materials. Its chemical properties make it suitable for use in creating polymers or as a catalyst in various chemical reactions.

Case Studies and Research Findings

Propiedades

IUPAC Name |

[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFFCJVJVZRCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948976 | |

| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26096-30-0 | |

| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.